molecular formula C13H21BF2O3 B8187899 2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester

Cat. No.: B8187899
M. Wt: 274.11 g/mol
InChI Key: SOZMHLZBIJSAOQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester is a boronic ester compound known for its unique structural features and reactivity. This compound is characterized by the presence of a spirocyclic framework, which includes a boronic acid ester functional group. The incorporation of fluorine atoms and an oxygen atom into the spirocyclic structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of Fluorine Atoms:

    Boronic Acid Ester Formation: The final step involves the formation of the boronic acid ester functional group. This can be accomplished by reacting the spirocyclic intermediate with pinacol and a boron source, such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The fluorine atoms in the spirocyclic structure can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, organic solvent (e.g., toluene or DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or other carbon-carbon bonded products.

    Oxidation: Formation of boronic acid or other oxidized derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals, due to its unique reactivity and structural features.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester is primarily based on its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. The fluorine atoms and the spirocyclic structure contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid: Similar structure but lacks the pinacol ester group.

    2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid methyl ester: Similar structure with a methyl ester group instead of pinacol ester.

    2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid ethyl ester: Similar structure with an ethyl ester group instead of pinacol ester.

Uniqueness

2,2-Difluoro-6-oxa-spiro[2.5]octane-1-boronic acid pinacol ester is unique due to the presence of the pinacol ester group, which enhances its stability and reactivity in various chemical reactions. The spirocyclic structure, combined with the fluorine atoms, imparts distinct chemical properties that make it valuable in a wide range of applications, from organic synthesis to drug discovery.

Properties

IUPAC Name

2-(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BF2O3/c1-10(2)11(3,4)19-14(18-10)9-12(13(9,15)16)5-7-17-8-6-12/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZMHLZBIJSAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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